molecular formula C8H3Cl2NO6 B4328985 4,5-Dichloro-3-nitrobenzene-1,2-dicarboxylic acid

4,5-Dichloro-3-nitrobenzene-1,2-dicarboxylic acid

Cat. No.: B4328985
M. Wt: 280.01 g/mol
InChI Key: CTUAAPLKYWBYSV-UHFFFAOYSA-N
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Description

4,5-Dichloro-3-nitrophthalic acid is an organic compound with the molecular formula C8H3Cl2NO4 It is a derivative of phthalic acid, characterized by the presence of two chlorine atoms and one nitro group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dichloro-3-nitrophthalic acid can be synthesized through the nitration of 4,5-dichlorophthalic acid. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of 4,5-Dichloro-3-nitrobenzene-1,2-dicarboxylic acid may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-3-nitrophthalic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis to form the corresponding phthalic acid derivatives.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of chlorine atoms.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the compound.

Major Products Formed

    Reduction: 4,5-Dichloro-3-aminophthalic acid.

    Substitution: Various substituted phthalic acid derivatives depending on the nucleophile used.

    Hydrolysis: Phthalic acid derivatives.

Scientific Research Applications

4,5-Dichloro-3-nitrophthalic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and chloro groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-3-nitrobenzene-1,2-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways and processes, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophthalic acid: Similar structure but lacks chlorine atoms.

    3-Nitrophthalic acid: Similar structure but with different positioning of the nitro group.

    4,5-Dichlorophthalic acid: Lacks the nitro group.

Properties

IUPAC Name

4,5-dichloro-3-nitrophthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO6/c9-3-1-2(7(12)13)4(8(14)15)6(5(3)10)11(16)17/h1H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUAAPLKYWBYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-3-nitrobenzene-1,2-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-3-nitrobenzene-1,2-dicarboxylic acid
Reactant of Route 3
4,5-Dichloro-3-nitrobenzene-1,2-dicarboxylic acid
Reactant of Route 4
4,5-Dichloro-3-nitrobenzene-1,2-dicarboxylic acid
Reactant of Route 5
4,5-Dichloro-3-nitrobenzene-1,2-dicarboxylic acid
Reactant of Route 6
4,5-Dichloro-3-nitrobenzene-1,2-dicarboxylic acid

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